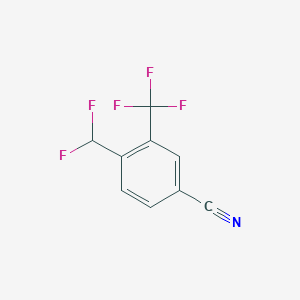

![molecular formula C7H5NO2S2 B1413129 Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1909316-58-0](/img/structure/B1413129.png)

Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate

Overview

Description

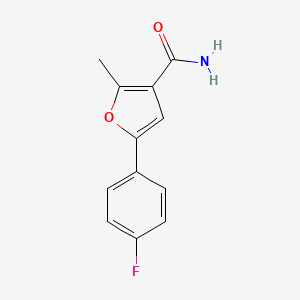

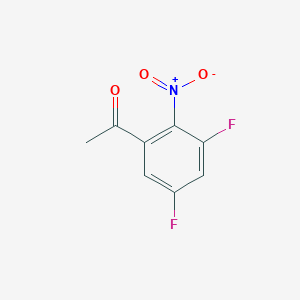

“Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate” is a chemical compound with the molecular formula C7H5NO2S2 . It has a molecular weight of 199.3 g/mol . The compound is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[2,3-d]thiazole ring attached to a methyl carboxylate group . The InChI code for the compound is 1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 199.3 g/mol, and its exact mass is 198.97617075 g/mol . It has a topological polar surface area of 95.7 Ų and a complexity of 200 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications

Plant Protecting Agents

Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate derivatives are noted for their application in plant protection. Specifically, they act as potent inducers of systemic acquired resistance (SAR) in plants, offering a new approach to crop protection and disease management. Modification of the heteroaromatic core of these compounds, as explored in various studies, has aimed to enhance their effectiveness as SAR inducers. This area of research is significant for advancing agricultural practices and improving crop resilience to diseases (Stanetty, Jaksits, & Mihovilovic, 1999).

Synthesis Techniques

Research has also focused on the synthesis of methyl thieno[2,3-d][1,2,3]thiadiazole carboxylates, highlighting their role in plant protection. The development of new synthesis methods, including the utilization of diazotation techniques, is crucial for producing these compounds more efficiently and effectively. These advancements in synthesis methods are important for both research and practical applications in agriculture (Stanetty & Mihovilovic, 1999).

Novel Heterocyclic Compounds

The exploration of this compound derivatives has led to the synthesis of various novel heterocyclic compounds. These compounds have shown potential in various fields, including medicinal chemistry and drug discovery. The ability to modify these compounds at multiple positions opens up possibilities for creating a wide range of derivatives with potentially useful properties (Durcik et al., 2020).

Antimicrobial Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These studies are crucial for identifying new compounds that can be effective against various microorganisms, potentially leading to new treatments for bacterial and fungal infections (Aly, 2016).

Plant Activators

Further research has demonstrated the use of thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives as novel plant activators. These compounds have shown efficacy against several plant diseases, potentially offering an alternative to traditional pesticides and contributing to sustainable agricultural practices (Qingshan et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate is a compound that has been shown to inhibit the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies.

Mode of Action

It is known that the compound interacts with its targets (vegf/kdr and pdgf receptors) and inhibits their activity . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival. By inhibiting the VEGF/KDR and PDGF receptors, the compound can disrupt these pathways and lead to cell death .

Result of Action

The inhibition of the VEGF/KDR and PDGF receptors by this compound can lead to a decrease in cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .

Biochemical Analysis

Biochemical Properties

Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . The interactions between this compound and these biomolecules are often characterized by binding affinities that influence the compound’s biochemical activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in malignant cells, this compound can induce apoptosis by affecting key signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding to specific biomolecules and modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context . It binds to the active sites of enzymes, altering their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the metabolism of purines and other biomolecules by inhibiting or activating specific enzymes . These interactions can lead to changes in metabolic flux and the levels of metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be localized to particular cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its activity and effectiveness in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.

Properties

IUPAC Name |

methyl thieno[2,3-d][1,3]thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJOBSXZSCLSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

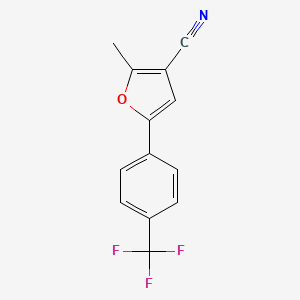

![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)

![2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B1413058.png)

![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)